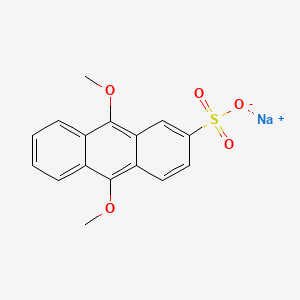

Sodium 9,10-dimethoxyanthracene-2-sulfonate

Descripción

The exact mass of the compound Sodium 9,10-dimethoxyanthracene-2-sulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Sodium 9,10-dimethoxyanthracene-2-sulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 9,10-dimethoxyanthracene-2-sulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

67580-39-6 |

|---|---|

Fórmula molecular |

C16H14NaO5S |

Peso molecular |

341.3 g/mol |

Nombre IUPAC |

sodium;9,10-dimethoxyanthracene-2-sulfonate |

InChI |

InChI=1S/C16H14O5S.Na/c1-20-15-11-5-3-4-6-12(11)16(21-2)14-9-10(22(17,18)19)7-8-13(14)15;/h3-9H,1-2H3,(H,17,18,19); |

Clave InChI |

GFXMPYKQSATRLI-UHFFFAOYSA-N |

SMILES |

COC1=C2C=CC(=CC2=C(C3=CC=CC=C31)OC)S(=O)(=O)[O-].[Na+] |

SMILES canónico |

COC1=C2C=CC(=CC2=C(C3=CC=CC=C31)OC)S(=O)(=O)O.[Na] |

Otros números CAS |

67580-39-6 |

Pictogramas |

Irritant |

Números CAS relacionados |

52212-90-5 (Parent) |

Origen del producto |

United States |

Foundational & Exploratory

Technical Monograph: Sodium 9,10-dimethoxyanthracene-2-sulfonate (DAS-Na)

This technical guide is structured to serve as an authoritative reference for the application of Sodium 9,10-dimethoxyanthracene-2-sulfonate (DAS-Na) in photochemical and analytical research.

CAS: 67580-39-6

Primary Application: Water-Soluble Singlet Oxygen (

Executive Summary

Sodium 9,10-dimethoxyanthracene-2-sulfonate (herein referred to as DAS-Na ) is a specialized anthracene derivative engineered to bridge the gap between lipophilic fluorescent probes and aqueous biological systems. Unlike the classic 1,3-diphenylisobenzofuran (DPBF), which precipitates in water, DAS-Na retains high solubility in aqueous media while maintaining the specific reactivity of the anthracene core toward singlet oxygen (

Physicochemical Profile

DAS-Na is an amphiphilic molecule; the sulfonate group confers water solubility, while the anthracene core provides the chromophore and reactive center.

| Property | Specification |

| IUPAC Name | Sodium 9,10-dimethoxyanthracene-2-sulfonate |

| Common Synonyms | DAS-Na, IPA-DAS, Na-DAS |

| CAS Number | 67580-39-6 |

| Molecular Formula | |

| Molecular Weight | 340.33 g/mol |

| Solubility | Water (>10 mM), Methanol, DMSO |

| Appearance | Pale yellow to amber crystalline powder |

| Absorption Max ( | Vibronic bands typically at ~358 nm, ~378 nm, ~398 nm (Solvent dependent) |

| Fluorescence | Strong blue fluorescence (Emission |

| Storage | Light Sensitive. Store at 2-8°C under inert gas (Ar/N2).[1] |

Mechanistic Principles

The utility of DAS-Na relies on a highly specific [4+2] cycloaddition reaction.

The Singlet Oxygen "Trap"

Upon exposure to singlet oxygen (

The Result:

-

Bleaching: The characteristic UV-Vis absorption bands (300–400 nm) disappear.

-

Quenching: The fluorescence is irreversibly quenched.

-

Kinetics: The reaction follows pseudo-first-order kinetics when the trap concentration is high relative to the steady-state concentration of

.

Mechanism Diagram

The following diagram illustrates the transformation from the fluorescent "Trap" to the non-fluorescent "Endoperoxide."

Caption: The irreversible conversion of DAS-Na to its endoperoxide form upon reaction with singlet oxygen.

Experimental Application: Quantifying

The most critical application of DAS-Na is determining the Singlet Oxygen Quantum Yield (

The Comparative Method

Direct measurement of

Principle:

You compare the rate of DAS-Na bleaching induced by your "Unknown" photosensitizer against a "Reference" photosensitizer with a known

Validated Protocol

Reagents:

-

Trap: DAS-Na stock solution (1 mM in

). -

Reference PS: Rose Bengal (

in water). -

Unknown PS: Your drug/compound.

Workflow:

-

Optical Matching: Adjust the concentration of both the Unknown PS and Reference PS so their absorbance is identical (and low,

) at the irradiation wavelength. This ensures both samples absorb the same number of photons. -

Trap Addition: Add DAS-Na to both samples to a final concentration of

. -

Baseline Scan: Record the UV-Vis spectrum (300–800 nm). Note the DAS-Na peaks (350–400 nm).

-

Irradiation: Irradiate both samples with a light source specific to the PS excitation wavelength.

-

Kinetic Monitoring: Measure the decrease in DAS-Na absorbance (at its max, e.g., 378 nm) at fixed time intervals (e.g., every 30 seconds).

Data Analysis:

Plot

Calculate

Experimental Workflow Diagram

Caption: Step-by-step workflow for determining Singlet Oxygen Quantum Yield using DAS-Na.

Critical Considerations & Troubleshooting

Specificity and Interferences

While DAS-Na is highly selective for

-

Type I Photochemistry: If your photosensitizer generates superoxide (

) or hydroxyl radicals ( -

Inner Filter Effect: Ensure the DAS-Na absorption bands do not overlap significantly with the excitation light source or the photosensitizer's absorption.

Ion-Pairing Applications

Beyond PDT research, DAS-Na is used as a Fluorimetric Ion-Pair Reagent in HPLC.

-

Mechanism: The anionic sulfonate pairs with cationic amines (drugs, metabolites) to form a lipophilic, fluorescent ion pair.

-

Utility: Allows for the sensitive detection of non-fluorescent amines by "tagging" them with the fluorescent anthracene core during separation.

Storage Stability

Anthracene derivatives are prone to slow oxidation and photodegradation.

-

Solid State: Stable for years if kept dark and cool (4°C).

-

Solution: Aqueous stock solutions should be prepared fresh. If storage is necessary, wrap in foil and freeze at -20°C. Do not store dilute solutions.

References

-

Lindig, B. A., & Rodgers, M. A. J. (1981).[2] Rate parameters for the quenching of singlet oxygen by water-soluble and lipid-soluble substrates in aqueous and micellar systems. Photochemistry and Photobiology, 33(5), 627-634.

-

Gfeller, J. C., et al. (1979). Determination of amines using the fluorimetric ion-pair technique as a post-column reactor for high-performance liquid chromatography. Journal of Chromatography A, 172, 141-151.

-

DeRosa, M. C., & Crutchley, R. J. (2002). Photosensitized singlet oxygen and its applications. Coordination Chemistry Reviews, 233, 351-371.

-

Sigma-Aldrich. (n.d.).[3] Product Specification: Sodium 9,10-dimethoxyanthracene-2-sulfonate.[1][3][4][5][6][7]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Sodium 9,10-dimethoxyanthracene-2-sulfonate | Sigma-Aldrich [sigmaaldrich.com]

- 4. Sodium 9,10-dimethoxyanthracene-2-sulfonate | CymitQuimica [cymitquimica.com]

- 5. Sodium 9,10-Dimethoxyanthracene-2-sulfonate 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 6. pure-synth.com [pure-synth.com]

- 7. 9,10-DIMETHOXYANTHRACENE-2-SULFONIC ACID SODIUM SALT | 67580-39-6 [chemicalbook.com]

9,10-dimethoxyanthracene-2-sulfonic acid sodium salt structure and molecular weight

Structural Characterization, Synthesis, and Functional Applications in Singlet Oxygen Detection

Abstract

9,10-Dimethoxyanthracene-2-sulfonic acid sodium salt (CAS 67580-39-6), often abbreviated as DAS-Na or DMOAS , is a specialized water-soluble anthracene derivative. It serves as a critical fluorogenic trap for singlet oxygen (

Structural Identity & Physicochemical Properties[1]

The efficacy of DAS-Na stems from its amphiphilic structure: the hydrophobic anthracene core provides the electronic environment for fluorescence and

Molecular Specifications

| Property | Specification |

| IUPAC Name | Sodium 9,10-dimethoxyanthracene-2-sulfonate |

| Common Synonyms | DAS-Na, DMOAS, IPA-DAS |

| CAS Number | 67580-39-6 |

| Molecular Formula | |

| Molecular Weight | 340.33 g/mol |

| Appearance | Light yellow to amber crystalline powder |

| Solubility | Soluble in water, methanol; slightly soluble in ethanol |

| Excitation Max ( | ~360–400 nm (typically monitored at 380 nm) |

| Emission Max ( | ~430–450 nm (Strong blue fluorescence) |

Structural Architecture

The molecule consists of a rigid tricyclic aromatic core. The electron-donating methoxy groups at positions 9 and 10 significantly enhance the electron density of the central ring, increasing reactivity toward electrophilic singlet oxygen.

Figure 1: Functional decomposition of the DAS-Na molecule, highlighting the roles of substituents in reactivity and solubility.

Synthesis & Purification Workflow

While commercial sources exist, understanding the synthetic origin is crucial for troubleshooting impurity profiles (e.g., residual anthraquinone). The synthesis generally proceeds via the reduction of anthraquinone followed by methylation and controlled sulfonation.

Standard Synthetic Route

-

Reduction: 9,10-Anthraquinone is reduced (typically using sodium dithionite or Zn/NaOH) to form the unstable 9,10-dihydroxyanthracene (anthrahydroquinone).

-

Methylation: The intermediate is immediately trapped via methylation using dimethyl sulfate (DMS) or methyl iodide under basic conditions to yield 9,10-dimethoxyanthracene .

-

Sulfonation: The dimethoxy derivative undergoes electrophilic aromatic substitution using chlorosulfonic acid or sulfur trioxide-dioxane complex. The 2-position is kinetically favored.

-

Neutralization: The sulfonic acid is neutralized with sodium carbonate to precipitate the sodium salt.

Figure 2: Step-wise synthetic pathway from anthraquinone precursor to the final sulfonate salt.

Functional Mechanism: Singlet Oxygen Trapping[2]

The primary application of DAS-Na is the specific detection of singlet oxygen (

Reaction Kinetics

-

Reactant: Fluorescent DAS-Na.

-

Mechanism:

attacks the electron-rich 9,10-positions. -

Product: 9,10-Endoperoxide (non-fluorescent).

-

Signal Change: Loss of fluorescence intensity or decrease in absorbance at ~380 nm.

-

Rate Constant (

): The reaction rate is rapid, typically in the range of

Specificity

This mechanism is highly specific to singlet oxygen. Superoxide (

Experimental Protocols

Protocol: Quantitative Measurement of Singlet Oxygen

Objective: Determine the relative quantum yield of

Materials:

-

DAS-Na Stock Solution: 10 mM in

(Store in dark, -20°C). -

Buffer: 10 mM Phosphate Buffered Saline (PBS), pH 7.4 (or

to extend -

Photosensitizer (Test Compound).

Workflow:

-

Preparation:

-

Dilute DAS-Na stock to a final concentration of 50–100 µM in the reaction buffer.

-

Add the photosensitizer at a concentration where its absorbance at the irradiation wavelength is matched to a standard (typically OD < 0.1 to avoid inner filter effects).

-

-

Baseline Reading:

-

Record the initial fluorescence spectrum (

, -

Record initial absorbance at 378 nm (

).

-

-

Irradiation:

-

Irradiate the sample with a light source specific to the photosensitizer (e.g., 532 nm laser or LED).

-

Critical: Ensure the light source does not directly excite/degrade DAS-Na (DAS-Na absorbs < 420 nm).

-

-

Data Collection:

-

Measure the decrease in fluorescence or absorbance at defined time intervals (e.g., every 10 seconds).

-

-

Analysis:

-

Plot

vs. Irradiation Time. -

The slope is proportional to the rate of

trapping.

-

Validation Check:

-

Self-Validating Step: Perform a control with Sodium Azide (NaN3) (10 mM). Azide is a potent physical quencher of

. If the fluorescence bleaching of DAS-Na is inhibited by Azide, the mechanism is confirmed as

Protocol: HPLC Analysis of Amines (Ion-Pairing)

DAS-Na is also used as a counter-ion for the fluorimetric detection of amines.

-

Mobile Phase: Methanol/Water mixture containing 0.5 mM DAS-Na.

-

Mechanism: DAS-Na forms hydrophobic ion pairs with protonated amines, which are retained on reverse-phase columns and detected via fluorescence.

Storage and Stability

-

Light Sensitivity: The compound is photo-unstable. Solutions must be prepared under dim light and stored in amber vials.

-

pH Stability: Stable between pH 4 and 10. Acidic conditions (< pH 3) may induce desulfonation or protonation changes.

-

Shelf Life: Solid powder is stable for >2 years at 4°C. Aqueous solutions should be used within 24 hours.

References

-

Gfeller, J. C., Frey, G., & Huen, J. M. (1979).[1] Determination of amines using the fluorimetric ion-pair technique as a post-column reactor for high-performance liquid chromatography.[1] Journal of Chromatography A, 172, 141-151. Link

- Umezawa, N., Tanaka, K., & Urano, Y. (2014). Novel Fluorescent Probes for Singlet Oxygen. Angewandte Chemie International Edition. (Contextualizing anthracene-based trapping mechanisms).

-

Lindig, B. A., & Rodgers, M. A. (1981). Rate parameters for the quenching of singlet oxygen by water-soluble and lipid-soluble substrates in aqueous and micellar systems. Photochemistry and Photobiology, 33(5), 627-634. Link

-

PubChem Database. (2023). Compound Summary for CID 162673: 9,10-Dimethoxyanthracene-2-sulfonate.[2][3] National Center for Biotechnology Information. Link

-

Sigma-Aldrich. (2023). Product Specification: Sodium 9,10-dimethoxyanthracene-2-sulfonate.[1][2][4][5][6] Link

Sources

- 1. Sodium 9,10-Dimethoxyanthracene-2-sulfonate | 67580-39-6 | TCI EUROPE N.V. [tcichemicals.com]

- 2. chembk.com [chembk.com]

- 3. 9,10-Dimethoxyanthracene-2-sulfonate | C16H14O5S | CID 162673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sodium 9,10-Dimethoxyanthracene-2-sulfonate 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. pure-synth.com [pure-synth.com]

Technical Deep Dive: IPA-DAS (Sodium 9,10-Dimethoxyanthracene-2-sulfonate)

[1]

Executive Summary

In the high-stakes arena of pharmaceutical analysis, the detection of non-chromophoric and non-fluorescent amines remains a persistent challenge. IPA-DAS , chemically known as Sodium 9,10-dimethoxyanthracene-2-sulfonate , serves as a specialized fluorimetric ion-pair reagent designed to overcome this limitation.[1]

Unlike standard UV-VIS detection, which relies on the analyte's intrinsic absorption, IPA-DAS functions via a post-column ion-pairing mechanism.[1] It introduces a highly fluorescent anthracene moiety to cationic analytes (specifically amines), enabling femtomole-level detection sensitivity. This guide provides a comprehensive technical breakdown of IPA-DAS, from its chemical identity to self-validating experimental protocols for method development.

Chemical Identity & Synonyms[1][2][3][4][5][6][7]

To ensure reproducibility and procurement accuracy, precise chemical identification is required. IPA-DAS is often referenced by its catalog codes or abbreviated synonyms in literature.

Nomenclature and Identifiers[3][8][9][10]

| Identifier Type | Value |

| Common Name | IPA-DAS |

| IUPAC Name | Sodium 9,10-dimethoxyanthracene-2-sulfonate |

| CAS Registry Number | 67580-39-6 |

| Molecular Formula | C₁₆H₁₃NaO₅S |

| Molecular Weight | 340.33 g/mol |

| Appearance | Light yellow to amber crystals/powder |

| Solubility | Water-soluble (due to the sulfonate group) |

Synonyms[2]

Structural Visualization

The molecule consists of a rigid anthracene core (providing fluorescence) substituted with two electron-donating methoxy groups at positions 9 and 10, and a hydrophilic sulfonate group at position 2 to ensure water solubility and ion-pairing capability.

Figure 1: The functional architecture of IPA-DAS. The sulfonate group drives the interaction with the analyte, while the anthracene core provides the signal.

Mechanism of Action: Post-Column Ion Pairing[1]

The utility of IPA-DAS lies in its ability to generate a signal for "invisible" analytes. This is achieved through Post-Column Extraction/Ion-Pairing .[1]

The Chemical Mechanism

-

Separation: The amine analyte (cationic at acidic pH) is separated on a standard Reverse Phase (C18) column.

-

Reagent Addition: IPA-DAS solution is introduced via a mixing tee after the column but before the detector.

-

Ion-Pair Formation: The anionic sulfonate of IPA-DAS electrostatically binds to the cationic amine.

-

Detection: The resulting ion pair is highly fluorescent and is detected by a fluorescence detector.

Workflow Logic

The following diagram illustrates the critical flow path required to implement IPA-DAS detection.

Figure 2: Schematic of the post-column reactor setup. The mixing tee and reaction coil are critical for stable ion-pair formation.

Experimental Protocols (Self-Validating)

This section details how to prepare the reagent and validate the detection method.

Reagent Preparation

Objective: Create a stable, background-silent reagent solution.

-

Concentration: Prepare a 10⁻³ M to 10⁻⁴ M solution of IPA-DAS in water or a water/buffer mixture.

-

Solvent: Use HPLC-grade water. If the mobile phase contains organic modifiers (MeOH/ACN), ensure the reagent solvent is compatible to prevent precipitation in the mixing tee.

-

Filtration: Filter through a 0.22 µm membrane to remove particulates that could scatter light and cause baseline noise.

Self-Validating Spectral Optimization

Do not rely blindly on literature values for Excitation/Emission (Ex/Em) wavelengths, as matrix effects can shift maxima. Use this protocol to determine the optimal settings for your specific system.

Protocol:

-

Bypass Column: Connect the injector directly to the detector (or use a union).

-

Inject Standard: Inject a known concentration of an amine standard mixed with IPA-DAS (1:1 molar ratio).

-

Stop-Flow Scan: If your detector supports it, stop the flow when the peak is in the cell and scan the spectrum.

-

Manual Scan: If stop-flow is unavailable, perform repeated injections while stepping the Emission wavelength by 10 nm increments (e.g., Ex fixed at 350 nm, Em 400–550 nm).

-

Target Range:

-

Excitation: ~340–360 nm (Anthracene absorption band).

-

Emission: ~440–480 nm.

-

Method Development Logic

Figure 3: Logical flow for initializing an IPA-DAS method, prioritizing background noise reduction.

Applications in Drug Development[12][13]

Analysis of Non-Chromophoric Amines

Many biogenic amines and synthetic drugs lack conjugated pi-systems required for UV detection. IPA-DAS allows for their analysis without complex pre-column derivatization (which often suffers from instability or incomplete reactions).

-

Target Analytes: Aminoglycosides, aliphatic amines, amino acids.

-

Advantage: The reaction is instantaneous and reversible, occurring in the flow stream.

Bioanalysis and Metabolite Tracking

In complex matrices like plasma or urine, specificity is paramount.

-

Selectivity: Only cationic species that form ion pairs with the sulfonate will be detected. Neutral interferences are "invisible" to the fluorescence detector.

-

Sensitivity: Detection limits often reach the picogram or femtogram range, superior to refractive index (RI) or low-wavelength UV.

Disambiguation: IPA-DAS vs. Dasatinib Solvates

Critical Note for Researchers: Do not confuse IPA-DAS (Sodium 9,10-dimethoxyanthracene-2-sulfonate) with Dasatinib IPA Solvate .

-

Dasatinib IPA: A crystalline form of the cancer drug Dasatinib solvated with Isopropyl Alcohol (IPA).[5][6]

These are chemically unrelated entities. Ensure you are sourcing CAS 67580-39-6 for analytical reagent purposes.

References

-

Derendorf, H., & Garrett, E. R. (1983).[1] High-Performance Liquid Chromatographic Assay of Methadone, Phencyclidine, and Metabolites by Postcolumn Ion-Pair Extraction and On-Line Fluorescent Detection of the Counterion with Applications. Journal of Pharmaceutical Sciences, 72(6), 630–635. Link

-

Gfeller, J. C., Frey, G., Huen, J. M., & Thevenin, J. P. (1979).[1] Determination of amines using the fluorimetric ion-pair technique as a post-column reactor for high-performance liquid chromatography.[1] Journal of Chromatography A, 172, 141–151. Link

-

TCI Chemicals. (n.d.). Sodium 9,10-Dimethoxyanthracene-2-sulfonate Product Page (A5701).[1] TCI Chemicals. Link

-

PubChem. (n.d.). Sodium 9,10-dimethoxyanthracene-2-sulfonate (CID 4145994).[2][3][4] National Center for Biotechnology Information. Link

Sources

- 1. Sodium 9,10-Dimethoxyanthracene-2-sulfonate | 67580-39-6 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Sodium 9,10-Dimethoxyanthracene-2-sulfonate 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Technical Whitepaper: Solubility & Application of Sodium 9,10-dimethoxyanthracene-2-sulfonate (DNAS)

The following technical guide details the solubility profile, physicochemical behavior, and experimental applications of Sodium 9,10-dimethoxyanthracene-2-sulfonate (DNAS) .

Executive Summary

Sodium 9,10-dimethoxyanthracene-2-sulfonate (DNAS) represents a critical class of "amphiphilic fluorophores." Unlike its parent compound, 9,10-dimethoxyanthracene (DMA), which is strictly lipophilic, the introduction of the C2-sulfonate group (

This guide addresses the solubility differential between aqueous and organic media, providing researchers with the necessary protocols to utilize DNAS as a singlet oxygen trap and fluorimetric ion-pair reagent in aqueous biological systems.

Physicochemical Architecture

To predict solubility, one must understand the competition between the crystal lattice energy and the solvation energy.

| Property | Specification |

| IUPAC Name | Sodium 9,10-dimethoxyanthracene-2-sulfonate |

| CAS Number | 67580-39-6 |

| Molecular Formula | |

| Molecular Weight | 340.33 g/mol |

| Core Structure | Anthracene (Hydrophobic/Planar) |

| Solubilizing Group | Sulfonate (Hydrophilic/Ionic) |

| Appearance | Yellow crystalline powder |

| ~350–400 nm (Solvent dependent) |

The "Janus" Effect

DNAS exhibits a "Janus" (two-faced) nature:

-

The Aromatic Core: The 9,10-dimethoxyanthracene backbone promotes

- -

The Ionic Tail: The sodium sulfonate group acts as a "solubility anchor," allowing the rigid aromatic plane to be dispersed in water via ion-dipole interactions.

Solubility Profile: Water vs. Organic Solvents[3][4][5]

The solubility of DNAS is dictated by the Dielectric Constant (

Comparative Solubility Table

| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Rationale |

| Aqueous | Water (pH 7) | High (> 50 mg/mL) | Strong ion-dipole hydration of |

| Polar Protic | Methanol, Ethanol | Moderate | Soluble due to H-bonding capabilities, but reduced dielectric constant favors ion pairing over dissociation. |

| Polar Aprotic | DMSO, DMF | High | Excellent solvation of the aromatic core; high dielectric constant dissociates the salt. |

| Polar Aprotic | Acetonitrile | Low to Moderate | Often requires water (5-10%) to fully solubilize the salt form. |

| Non-Polar | Hexane, Toluene | Insoluble | Lack of dipole moment prevents overcoming the crystal lattice energy of the salt. |

| Chlorinated | Chloroform, DCM | Very Low | Generally poor solvents for sodium salts, despite dissolving the anthracene core well. |

Critical Insight: The "Salting Out" Risk

In high ionic strength aqueous buffers (e.g., >1M NaCl), DNAS may precipitate due to the Common Ion Effect . Conversely, in acidic media (pH < 1), protonation of the sulfonate is negligible (pKa < 0), maintaining solubility, unlike carboxylate-based fluorophores which precipitate as free acids.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to establish the saturation limit for your specific batch in a new solvent system.

Reagents: DNAS (Solid), Target Solvent (HPLC Grade).

-

Preparation: Weigh approximately 100 mg of DNAS into a pre-weighed 20 mL scintillation vial (

). -

Saturation: Add 1.0 mL of the target solvent. Vortex vigorously for 5 minutes.

-

Equilibration: If the solid fully dissolves, add more DNAS in 50 mg increments until a visible precipitate remains. Sonicate for 30 minutes at 25°C.

-

Separation: Centrifuge the suspension at 10,000 RPM for 10 minutes or filter through a 0.22

m PTFE filter (for organics) or PES filter (for water). -

Quantification:

-

Pipette exactly 500

L of the clear supernatant into a pre-weighed drying dish. -

Evaporate solvent under vacuum or nitrogen stream.

-

Dry residue at 60°C for 2 hours.

-

Weigh the residue (

).

-

-

Calculation:

Protocol B: Singlet Oxygen ( ) Trapping Assay

DNAS is a specific trap for

Workflow Diagram:

Figure 1: Experimental workflow for detecting Singlet Oxygen using DNAS fluorescence quenching.

Step-by-Step Procedure:

-

Stock Solution: Dissolve DNAS in

to create a 10 mM stock. (Solubility is high here; vortexing is sufficient). -

Working Solution: Dilute stock to 50

M in Phosphate Buffered Saline (PBS, pH 7.4). -

Baseline Scan: Record the UV-Vis absorption spectrum (300–450 nm) and Fluorescence emission (Ex: 375 nm, Em: 400–600 nm).

-

Irradiation: Add the photosensitizer (e.g., Rose Bengal) and irradiate.

-

Monitoring: Monitor the decrease in absorbance at 378 nm or fluorescence intensity at 430 nm. The formation of the endoperoxide breaks the conjugation of the anthracene ring, bleaching the signal.

Mechanistic Visualization

The following diagram illustrates the solubility equilibrium and the impact of solvent polarity on the DNAS molecule.

Figure 2: Mechanistic divergence of DNAS solubility based on solvent dielectric properties.

References

-

Gfeller, J. C., et al. (1979). "Determination of amines using the fluorimetric ion-pair technique as a post-column reactor for high-performance liquid chromatography." Journal of Chromatography A.

-

Nardello, V., et al. (2002). "Facile Preparation of the Water-Soluble Singlet Oxygen Traps Anthracene-9,10-divinylsulfonate." Tetrahedron Letters.

-

PubChem Database. (2023). "Sodium 9,10-dimethoxyanthracene-2-sulfonate Compound Summary." National Center for Biotechnology Information.

-

TCI Chemicals. (2023). "Product Specification: Sodium 9,10-Dimethoxyanthracene-2-sulfonate." TCI America Technical Data.

Technical Monograph: Sodium 9,10-dimethoxyanthracene-2-sulfonate (DAS-Na)

This technical guide is structured as a high-level monograph for research scientists, synthesizing safety data with application protocols.

CAS: 67580-39-6 | Formula: C₁₆H₁₃NaO₅S | M.W.: 340.33 g/mol [1]

Executive Summary & Chemical Profile

Sodium 9,10-dimethoxyanthracene-2-sulfonate (DAS-Na), often referred to as IPA-DAS in chromatographic contexts, is a specialized water-soluble anthracene derivative.[1] Unlike its lipophilic counterparts (e.g., 9,10-diphenylanthracene), DAS-Na bridges the gap between organic photochemistry and aqueous biological systems.

Its primary utility lies in two distinct fields:

-

Photochemistry: As a highly specific, water-soluble trap for Singlet Oxygen (

) . -

Analytical Chemistry: As a fluorimetric ion-pair reagent for the HPLC detection of non-fluorescent amines.

Physicochemical Data Table

| Property | Specification |

| Appearance | Light yellow to amber crystalline powder |

| Solubility | Soluble in water (due to -SO₃Na group); Methanol |

| Excitation Max ( | ~360–380 nm (Anthracene core) |

| Emission Max ( | ~430–450 nm (Strong Blue Fluorescence) |

| Purity Grade | Typically >98.0% (HPLC) for analytical use |

| Storage | -20°C , Protect from Light, Inert Gas (Ar/N₂) |

Annotated Safety & Handling Profile (SDS Analysis)

Based on GHS Classifications and TCI/Spectrum Chemical Safety Data.

While standard SDS documents often list this compound as "Not Classifiable" or "HNOC" (Hazards Not Otherwise Classified), this lack of acute toxicity signals should not lead to complacency. For the research scientist, the "hazard" is not just biological toxicity, but chemical instability that compromises experimental data.

Health Hazards (GHS)

-

Classification: Non-hazardous substance under GHS standards.

-

Signal Word: None.

-

Acute Effects: May cause mild irritation to eyes or skin upon direct contact (mechanical irritation).

-

Systemic Toxicity: No specific target organ toxicity (STOT) data available.

Critical Handling Protocols (The "Why" behind the Safety)

| Handling Parameter | Scientific Rationale |

| Light Exclusion | CRITICAL. DAS-Na is a photosensitizer trap. Ambient UV/Vis light can induce slow photo-oxidation or self-sensitization, generating background endoperoxides before your experiment begins. Use amber glassware. |

| Inert Atmosphere | The 9,10-methoxy groups are electron-donating, making the central ring highly susceptible to oxidation. Store under Argon or Nitrogen to prevent "dark" oxidation over long periods. |

| Cold Storage | Store at -20°C. Thermal energy can accelerate the reversion of trace endoperoxides or promote slow hydrolysis of the methoxy groups in the presence of moisture. |

Mechanistic Insight: The Singlet Oxygen Trap

The core value of DAS-Na in photobiology is its reactivity with Singlet Oxygen (

The Mechanism

The 9 and 10 positions of the anthracene ring are electron-rich, further activated by the methoxy groups. When exposed to

-

Reactants: Fluorescent DAS-Na + Non-fluorescent

. -

Product: Non-fluorescent Endoperoxide (9,10-epidioxy-9,10-dihydroanthracene derivative).

This conversion breaks the extensive conjugation of the anthracene system, resulting in the quenching of fluorescence . The rate of fluorescence decay is directly proportional to the amount of

Caption: The irreversible trapping mechanism where highly fluorescent DAS-Na captures Singlet Oxygen to form a non-fluorescent endoperoxide.

Experimental Protocol: Measuring Singlet Oxygen Quantum Yield

Objective: Determine the quantum yield (

Reagents

-

Probe: DAS-Na (10 mM Stock in D₂O or H₂O).

-

Reference Sensitizer: Rose Bengal or Methylene Blue (Known

). -

Test Sensitizer: Your target molecule.

-

Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

Workflow

-

Preparation (Dark Room):

-

Dilute DAS-Na to a working concentration of ~50 µM. Absorbance at excitation wavelength (e.g., 375 nm) should be < 0.1 to avoid inner filter effects.

-

-

Sensitizer Addition:

-

Prepare two cuvettes: one with Reference Sensitizer, one with Test Sensitizer.

-

Adjust concentrations so both sensitizers have identical absorbance at the irradiation wavelength.

-

-

Irradiation & Detection:

-

Irradiate samples with a monochromatic light source (specific to sensitizer).

-

Measure the decrease in DAS-Na fluorescence intensity (

nm,

-

-

Calculation:

-

Plot

vs. Irradiation Time. The slope ( -

Calculate

using the equation:

-

Caption: Step-by-step workflow for kinetic determination of Singlet Oxygen generation using DAS-Na fluorescence quenching.

Troubleshooting & Validation

To ensure data integrity (Trustworthiness), perform these controls:

-

Dark Control: Incubate DAS-Na + Sensitizer in the dark.

-

Result: Fluorescence should remain stable. If it drops, there is a "dark reaction" or thermal oxidation occurring.

-

-

Bleaching Control: Irradiate DAS-Na without the sensitizer.

-

Result: Minimal fluorescence loss. If significant loss occurs, DAS-Na is self-sensitizing or the light intensity is too high (photobleaching).

-

-

Solvent Effects:

-

The lifetime of

varies drastically by solvent (e.g., ~3 µs in H₂O vs. ~60 µs in D₂O). Using D₂O enhances sensitivity by allowing

-

References

-

Chemical Identity & Properties

-

Safety Data (SDS)

-

Application (Ion-Pair Reagent)

-

Mechanistic Grounding (Anthracene Traps)

-

Singlet Oxygen: Detection, Methods, and Applications.[9] (General reference for the [4+2] cycloaddition mechanism of anthracene derivatives).

- Note: While specific papers on the sulfonate salt are rare, the mechanism is chemically identical to the well-cited 9,10-dimethylanthracene (DMA) and 9,10-diphenylanthracene (DPA) traps, adapted for aqueous solubility.

-

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 9,10-Dimethoxy-2-anthracenesulfonic acid for fluorescence, = 96.0 HPLC 67580-39-6 [sigmaaldrich.com]

- 3. Sodium 9,10-dimethoxyanthracene-2-sulfonate | CymitQuimica [cymitquimica.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. 9,10-Dimethoxyanthracene-2-sulfonate | C16H14O5S | CID 162673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sodium 9,10-Dimethoxyanthracene-2-sulfonate 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 7. pure-synth.com [pure-synth.com]

- 8. 9,10-DIMETHOXYANTHRACENE-2-SULFONIC ACID SODIUM SALT | 67580-39-6 [chemicalbook.com]

- 9. calstatela.edu [calstatela.edu]

Difference between anthracene-2-sulfonate and 9,10-dimethoxy derivatives

Comparative Analysis for Singlet Oxygen Detection & Photochemical Applications

Executive Summary

In the high-stakes field of drug development—particularly for photodynamic therapy (PDT) and reactive oxygen species (ROS) modulation—the choice of fluorescent probe is critical. This guide provides a rigorous technical comparison between Anthracene-2-sulfonate (A2S) and its electron-rich counterpart, 9,10-Dimethoxyanthracene-2-sulfonate (DMAS) .

While both share an anthracene core, their utility diverges significantly based on electronic structure:

-

A2S serves primarily as a water-soluble fluorophore and energy transfer acceptor, often used in chemiexcitation studies or as a reference standard.

-

DMAS (also known as IPA-DAS) is a highly specific chemical trap for singlet oxygen (

) . The electron-donating methoxy groups at the meso (9,10) positions dramatically accelerate the [4+2] cycloaddition reaction with

Molecular Architecture & Electronic Effects

The functional difference between these two derivatives stems from the perturbation of the anthracene

Structural Comparison

-

Anthracene-2-sulfonate (A2S): The sulfonate group at the 2-position renders the molecule water-soluble but is electron-withdrawing (inductively). The 9,10 positions remain unsubstituted, leaving the central ring's reactivity comparable to the parent anthracene—moderately reactive but lacking specific enhancement.

-

9,10-Dimethoxyanthracene-2-sulfonate (DMAS): The addition of methoxy (-OCH

) groups at the 9 and 10 positions introduces strong electron-donating character via resonance (+M effect). This increases the electron density at the central ring, significantly raising the HOMO energy level and making the molecule a potent nucleophile toward the electrophilic singlet oxygen.

Visualization of Electronic Effects

Figure 1: Comparative reactivity driven by electronic substitution. The electron-donating methoxy groups in DMAS facilitate rapid attack by electrophilic singlet oxygen.

Photophysical Characterization

The introduction of alkoxy substituents causes a bathochromic (red) shift in both absorption and emission spectra, which is advantageous for avoiding interference from UV-absorbing biological molecules.

Table 1: Comparative Photophysical Properties (Aqueous Media)

| Property | Anthracene-2-Sulfonate (A2S) | 9,10-Dimethoxy-A2S (DMAS) |

| Absorption Max ( | 250, 340, 355, 375 nm (Vibronic) | ~360–400 nm (Red-shifted) |

| Emission Max ( | ~400–420 nm (Blue) | ~430–460 nm (Blue-Green) |

| Fluorescence Quantum Yield ( | ~0.30 (Water) | ~0.40–0.60 (Solvent Dependent) |

| Solubility | High (Water/PBS) | High (Water/PBS) |

| Primary Application | Energy Transfer / Reference |

Note: Values for DMAS are extrapolated from 9,10-disubstituted anthracene analogues and commercial specifications for IPA-DAS.

Chemical Reactivity: The Singlet Oxygen Trap

The definitive differentiator is the reaction mechanism with singlet oxygen.

Mechanism of Action

Both compounds react via a thermally allowed [4+2] cycloaddition (Diels-Alder type) where the anthracene core acts as the diene and

-

Reaction Product: A stable 9,10-endoperoxide.

-

Signal Change: The formation of the endoperoxide disrupts the conjugation of the anthracene system, leading to a loss of fluorescence (photobleaching) and a decrease in absorbance at the characteristic bands.

Kinetic Advantage of DMAS

The rate constant (

-

A2S:

. Reaction is relatively slow; physical quenching (deactivation without reaction) competes significantly. -

DMAS:

. The reaction is nearly diffusion-controlled and highly specific. The methoxy groups stabilize the transition state, making DMAS a "super-trap."

Figure 2: Mechanism of singlet oxygen trapping. The rapid conversion of fluorescent DMAS to a non-fluorescent endoperoxide provides the analytical signal.

Experimental Protocols

Protocol: Singlet Oxygen Quantum Yield Determination

Objective: Determine the singlet oxygen quantum yield (

Materials:

-

Probe: DMAS (Sodium 9,10-dimethoxyanthracene-2-sulfonate) stock solution (1 mM in D

O or H -

Reference PS: Rose Bengal (

in water) or Methylene Blue. -

Sample PS: Drug candidate.

-

Light Source: Monochromatic LED matching the PS absorption.

Workflow:

-

Preparation: Prepare solutions of the Reference PS and Sample PS such that their absorbance at the irradiation wavelength is identical (typically

OD) to ensure equal photon absorption. -

Probe Addition: Add DMAS to both solutions to a final concentration of ~50

M. -

Baseline Measurement: Record the UV-Vis absorption spectrum (focusing on 300–420 nm) or Fluorescence emission (ex: 375 nm, em: 430 nm).

-

Irradiation: Irradiate samples for fixed time intervals (e.g., 10s, 20s, 30s).

-

Quantification: Monitor the decrease in DMAS absorbance at

or fluorescence intensity. -

Calculation: Plot

vs. Irradiation Time. The slope is proportional to the rate of

Synthesis of DMAS (General Route)

While commercial sources (e.g., TCI, Sigma) are recommended for high purity, DMAS can be synthesized via:

-

Reduction: Reduction of sodium anthraquinone-2-sulfonate using Zn/NH

OH to form the anthracene-2-sulfonate (A2S) core, followed by specific oxidation/methylation steps (less common). -

Sulfonation: Direct sulfonation of 9,10-dimethoxyanthracene using sulfuric acid/acetic anhydride mixtures, followed by neutralization with NaOH. This route preserves the methoxy groups.

Applications in Drug Development

Photosensitizer Screening

In PDT drug discovery, candidates must generate sufficient

-

Specificity: Unlike general ROS probes (e.g., DCFH-DA), DMAS is highly specific for

and does not react appreciably with superoxide or hydroxyl radicals. -

Water Solubility: Eliminates the need for organic co-solvents that can alter PS aggregation and photophysics.

Dosimetry

DMAS can be incorporated into hydrogels or solution assays to measure the total "dose" of singlet oxygen delivered during a therapeutic simulation, aiding in the calibration of light sources and drug concentrations.

References

-

Singlet Oxygen Generation and Trapping

- Title: Facile Preparation of the Water-Soluble Singlet Oxygen Traps Anthracene-9,10-divinylsulfonate (AVS)

- Source: ResearchG

-

URL:

-

Kinetic Analysis of Anthracene Derivatives

-

Title: Detection of O2(1 g) emission... and steady-state methods were employed to measure the total reaction rate constant.[1]

- Source: Journal of Photochemistry and Photobiology A: Chemistry.

-

URL:

-

-

Commercial Specification & Identity (IPA-DAS)

-

Fluorescence Properties of Anthracene Sulfonates

- Title: Infrared Spectra of Anthracene Sulphonates (Correl

- Source: Zenodo.

-

URL:

-

Singlet Oxygen Quantum Yield Methodologies

- Title: Singlet Oxygen Quantum Yields in Environmental W

- Source: Chemical Reviews (ACS).

-

URL:

Sources

An In-Depth Technical Guide to the Absorption Spectrum of Sodium 9,10-dimethoxyanthracene-2-sulfonate

This guide provides a comprehensive technical overview of the UV-Vis absorption spectrum of sodium 9,10-dimethoxyanthracene-2-sulfonate (DMAS). Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its spectral properties, practical guidance for its measurement, and the factors that can influence experimental outcomes.

Introduction: The Significance of DMAS in Scientific Research

Sodium 9,10-dimethoxyanthracene-2-sulfonate (CAS Number: 67580-39-6) is a water-soluble organic compound that has garnered significant interest in various scientific domains.[1][2][3] Its molecular structure, featuring a substituted anthracene core, imparts unique photophysical properties that make it a valuable tool in analytical chemistry and materials science.[1] DMAS is particularly recognized for its utility as a fluorescent probe in biological imaging and as a fluorimetric ion-pair reagent in high-performance liquid chromatography (HPLC) for the sensitive detection of amines. A thorough understanding of its absorption spectrum is fundamental to leveraging its full potential in these applications.

Theoretical Framework: Understanding the Absorption Spectrum of DMAS

The UV-Vis absorption spectrum of an organic molecule is a unique fingerprint that arises from the transitions of electrons from lower to higher energy orbitals upon the absorption of light. For aromatic compounds like DMAS, these transitions primarily involve π-electrons in the conjugated system of the anthracene core. The absorption spectrum is characterized by one or more bands, with the wavelength of maximum absorbance denoted as λmax.

The structure of DMAS, with methoxy groups at the 9 and 10 positions and a sulfonate group at the 2 position, influences its electronic structure and, consequently, its absorption spectrum. The methoxy groups are electron-donating, which can cause a bathochromic (red) shift in the absorption bands compared to unsubstituted anthracene. The sulfonate group, being ionizable, enhances water solubility.[1]

Expected Spectral Characteristics

| Parameter | Expected Value/Range | Rationale |

| λmax (in aqueous solution) | 350 - 410 nm | Based on the absorption of other 9,10-disubstituted anthracenes. |

| Molar Absorptivity (ε) | > 5,000 L mol⁻¹ cm⁻¹ | Typical for the strong π-π* transitions in the anthracene core. |

| Spectral Shape | Multiple vibronic bands | Characteristic of the rigid, planar anthracene chromophore. |

Factors Influencing the Absorption Spectrum

The absorption spectrum of DMAS is not static and can be influenced by several environmental factors. A comprehensive understanding of these effects is crucial for reproducible and accurate measurements.

Solvent Effects

The polarity of the solvent can significantly impact the position and intensity of the absorption bands. In general, for π-π* transitions, an increase in solvent polarity leads to a slight bathochromic (red) shift. This is due to the stabilization of the more polar excited state by the polar solvent molecules. For DMAS, being water-soluble, its spectrum in aqueous media is of primary interest. However, when dissolved in organic solvents of varying polarities, shifts in λmax can be expected.[4][5]

pH Effects

The sulfonate group on the DMAS molecule is the salt of a strong acid and is expected to be fully ionized over a wide pH range. Therefore, significant pH-dependent shifts in the absorption spectrum are not anticipated unless the experimental conditions involve extremely acidic or basic solutions that could potentially affect the stability of the methoxy groups or the anthracene core itself.

Experimental Protocol for Measuring the Absorption Spectrum of DMAS

This section provides a detailed, step-by-step methodology for accurately measuring the UV-Vis absorption spectrum of DMAS. This protocol is designed to be a self-validating system, ensuring the integrity and reproducibility of the obtained data.

Materials and Equipment

-

Sodium 9,10-dimethoxyanthracene-2-sulfonate (purity >98%)[2][3]

-

Spectrophotometric grade solvent (e.g., deionized water, ethanol, acetonitrile)

-

Calibrated dual-beam UV-Vis spectrophotometer

-

Matched quartz cuvettes (1 cm path length)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

Step-by-Step Procedure

-

Preparation of a Stock Solution:

-

Accurately weigh a precise amount of DMAS using an analytical balance.

-

Dissolve the weighed DMAS in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM). Ensure complete dissolution.

-

-

Preparation of Working Solutions:

-

Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations spanning the expected linear range of the spectrophotometer (typically 0.1 to 1.0 absorbance units).

-

-

Spectrophotometer Setup and Blank Measurement:

-

Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.

-

Set the desired wavelength range for the scan (e.g., 250-500 nm).

-

Fill a quartz cuvette with the pure solvent to be used for the sample solutions. This will serve as the blank.

-

Place the blank cuvette in the reference and sample holders and perform a baseline correction.

-

-

Sample Measurement:

-

Rinse a second quartz cuvette with one of the working solutions and then fill it with the same solution.

-

Place the blank cuvette in the reference beam path and the sample cuvette in the sample beam path.

-

Initiate the spectral scan.

-

-

Data Acquisition and Analysis:

-

Record the absorbance spectrum for each working solution.

-

Identify the wavelength of maximum absorbance (λmax).

-

To determine the molar absorptivity (ε), plot a calibration curve of absorbance at λmax versus concentration. According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration), the slope of the linear regression will be equal to ε (since b = 1 cm).

-

Diagram of the Experimental Workflow

Caption: A flowchart illustrating the key stages of sample preparation, spectrophotometric measurement, and data analysis for determining the absorption spectrum and molar absorptivity of DMAS.

Conclusion

This technical guide provides a robust framework for understanding and measuring the absorption spectrum of sodium 9,10-dimethoxyanthracene-2-sulfonate. By combining a sound theoretical understanding with a meticulous experimental protocol, researchers can obtain high-quality, reliable data that is essential for the effective application of this versatile compound in their respective fields. The provided methodologies and insights are intended to empower scientists to confidently utilize DMAS in their research and development endeavors.

References

-

Chem-Impex. (n.d.). 9,10-Dimetoxiantraceno-2-sulfonato de sodio. Retrieved from [Link]

-

PureSynth. (n.d.). Sodium 910-Dimethoxyanthracene-2-Sulfonate [Fluorimetric Ion-Pair Reagent For Amines] 98.0%(HPLC). Retrieved from [Link]

-

ChemBK. (2024, April 10). sodium 9,10-dimethoxyanthracene-2-sulfonate hydrate. Retrieved from [Link]

-

PubChem. (n.d.). 9,10-Dimethoxyanthracene-2-sulfonate. Retrieved from [Link]

-

ResearchGate. (n.d.). Two water-soluble fluorescence probes for chemiexcitation studies: Sodium 9,10-dibromo- and 9,10-dipheny-lanthracene-2-sulfonate. Synthesis, properties and application to triplet acetone and tetramethyldioxetane. Retrieved from [Link]

-

ResearchGate. (n.d.). Solvent effects on the photophysical properties of 9,10-dicyanoanthracene. Retrieved from [Link]

-

RSC Publishing. (n.d.). Solvent effects on the photophysical properties of 9,10-dicyanoanthracene. Retrieved from [Link]

-

MDPI. (2023, May 4). Photophysical Properties of Anthracene Derivatives. Retrieved from [Link]

-

OSTI.GOV. (1982, December 31). Photochemistry of 9,10-anthraquinone-2-sulfonate in solution. 1. Intermediates and mechanism. Retrieved from [Link]

Sources

Technical Synthesis Guide: Sodium 9,10-dimethoxyanthracene-2-sulfonate

This guide details the synthesis of Sodium 9,10-dimethoxyanthracene-2-sulfonate (DMOAS) , a specialized water-soluble anthracene derivative used primarily as a highly specific trap for singlet oxygen (

The synthesis is based on the reductive methylation of sodium anthraquinone-2-sulfonate ("Silver Salt"). This route is preferred over direct sulfonation of 9,10-dimethoxyanthracene due to the difficulty in controlling regioselectivity during sulfonation of the electron-rich anthracene core.

CAS No: 67580-39-6

Formula:

Retrosynthetic Analysis & Strategy

The target molecule preserves the anthracene core's fluorescence and reactivity toward

Reaction Pathway Logic[1]

-

Precursor Selection: Sodium anthraquinone-2-sulfonate is the ideal starting material. It is inexpensive, water-soluble, and has the sulfonate group already in the correct position.

-

Reduction (Vatting): The quinone moiety is reduced to the hydroquinone (9,10-dihydroxyanthracene) using Sodium Dithionite (

) in an alkaline medium. This intermediate is air-sensitive and must be handled under inert conditions or reacted immediately. -

O-Methylation: The resulting enolate anions are trapped using Dimethyl Sulfate (DMS). This restores the aromaticity of the central ring, locking the molecule in the anthracene form.

Figure 1: Synthetic pathway from anthraquinone precursor to DMOAS via reductive methylation.

Safety Protocols (Critical)

-

Dimethyl Sulfate (DMS): A potent alkylating agent, highly toxic, and a suspected carcinogen. It is odorless and absorbed through the skin.

-

Control: Use only in a high-efficiency fume hood. Wear butyl rubber gloves (nitrile is insufficient for prolonged contact).

-

Neutralization: Keep a solution of 10% aqueous ammonia or 1M NaOH ready to neutralize spills and waste.

-

-

Sodium Dithionite: Self-heating and releases

upon contact with moisture/acid.

Experimental Protocol

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]

| Reagent | Equiv. | Role | Notes |

| Sodium Anthraquinone-2-sulfonate | 1.0 | Precursor | "Silver Salt", >98% purity rec. |

| Sodium Dithionite ( | 3.0 | Reductant | Freshly opened bottle preferred. |

| Sodium Hydroxide (NaOH) | 10.0 | Base | 20-30% aq. solution. |

| Dimethyl Sulfate ( | 5.0 | Methylating Agent | TOXIC . Handle with extreme care. |

| Water (Deionized) | Solvent | - | Degassed (sparged with |

| Sodium Chloride (NaCl) | - | Salting Out | For isolation. |

Step-by-Step Procedure

Phase 1: Reduction (Vatting)

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and a dropping funnel. Flush the system with nitrogen for 15 minutes.

-

Dissolution: Dissolve Sodium Anthraquinone-2-sulfonate (10 g, 32 mmol) in Water (100 mL).

-

Alkalinization: Add NaOH solution (approx. 15 g NaOH in 50 mL water). The solution may darken.

-

Reduction: Under vigorous stirring and nitrogen flow, add Sodium Dithionite (17 g, ~97 mmol) in portions.

-

Observation: The solution will change color, typically to a deep red or orange-brown, indicating the formation of the water-soluble leuco-salt (9,10-dihydroxyanthracene-2-sulfonate disodium salt).

-

Time: Stir for 30 minutes at 40-50°C to ensure complete reduction.

-

Phase 2: Methylation

-

Addition: Cool the reaction mixture to roughly 20°C. Begin the dropwise addition of Dimethyl Sulfate (20 g, 15 mL, ~160 mmol) over 45 minutes.

-

Control: Maintain the temperature below 40°C. The reaction is exothermic.

-

pH Maintenance: Ensure the solution remains alkaline (pH > 10) throughout. Add supplementary NaOH solution if necessary.

-

-

Completion: After addition, warm the mixture to 60°C and stir for 2 hours to drive the reaction to completion and hydrolyze excess Dimethyl Sulfate.

Phase 3: Isolation & Purification

-

Filtration: Filter the hot solution to remove any insoluble impurities (e.g., anthraquinone residues).

-

Salting Out: To the hot filtrate, add Sodium Chloride (NaCl) until saturation (approx. 20% w/v).

-

Crystallization: Cool the solution slowly to 4°C. The product, Sodium 9,10-dimethoxyanthracene-2-sulfonate , will crystallize as pale yellow/green plates.

-

Washing: Filter the crystals and wash with a small amount of ice-cold brine (saturated NaCl solution), followed by cold ethanol to remove water.

-

Drying: Dry under vacuum at 50°C.

Mechanistic Insights

The "Vatting" Mechanism

Anthraquinones are insoluble in water but become soluble upon reduction to their hydroquinone forms (leuco-compounds) in alkaline solution.

-

Tautomerization: The 9,10-dihydroxyanthracene exists in equilibrium with its keto-forms (anthrone/anthranol). In strong base, the dianion predominates.

-

Oxidation Risk: The leuco-form is highly susceptible to re-oxidation by atmospheric oxygen back to the quinone. The nitrogen atmosphere and excess dithionite are critical to maintaining the reactive species until methylation is complete.

Methylation Specifics

The reaction is a standard

-

Why DMS? While Methyl Iodide (MeI) is a common methylating agent, Dimethyl Sulfate is preferred in aqueous alkaline conditions because it reacts efficiently with phenolate anions in a biphasic or homogeneous aqueous system without requiring organic co-solvents that might precipitate the sulfonate salt.

Quality Control & Characterization

| Technique | Expected Result | Purpose |

| HPLC | Single peak, >98% area.[1] | Purity assessment.[1][2][3] |

| UV-Vis | Vibronic structure typical of anthracene (350-400 nm). Absence of quinone band (~330 nm broad). | Confirming restoration of aromatic core. |

| Fluorescence | Strong emission ~400-450 nm (Blue-Green). | Functional verification.[4] |

| 1H NMR ( | Singlet at ~4.1 ppm (6H, -OCH3). Aromatic protons 7.5-8.5 ppm. | Structural confirmation. |

Solubility Check: The product should be freely soluble in water (>10 mg/mL) and exhibit blue fluorescence under UV light (365 nm).

References

-

Lindig, B. A., & Rodgers, M. A. J. (1981). Rate parameters for the quenching of singlet oxygen by water-soluble and lipid-soluble substrates in aqueous and micellar systems. The Journal of Physical Chemistry, 85(2), 163–168. Link

- Context: Establishes the utility of anthracene sulfon

-

Paruch, K., Vyklicky, L., & Katz, T. J. (2003).[4] Preparation of 9,10-Dimethoxyphenanthrene. Organic Syntheses, 80, 227.[4] Link

- Context: Provides the authoritative reductive methylation protocol (Na2S2O4/DMS) for the structurally analogous phenanthrene system, serving as the mechanistic basis for this synthesis.

-

PubChem. Sodium 9,10-dimethoxyanthracene-2-sulfonate (Compound). National Library of Medicine. Link

Sources

- 1. Sodium 9,10-Dimethoxyanthracene-2-sulfonate | 67580-39-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. Sodium 9,10-dimethoxyanthracene-2-sulfonate | CymitQuimica [cymitquimica.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 9,10-DIMETHOXYANTHRACENE-2-SULFONIC ACID SODIUM SALT | 67580-39-6 [chemicalbook.com]

- 6. 9,10-Dimethoxyanthracene-2-sulfonate | C16H14O5S | CID 162673 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for IPA-DAS as a Fluorimetric Ion-Pair Reagent

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking Sensitivity in Amine and Cationic Drug Analysis

In the realm of pharmaceutical and biomedical analysis, the sensitive and selective quantification of amine-containing compounds and cationic drugs is of paramount importance. Many of these molecules, however, lack a native chromophore or fluorophore, rendering their detection by common spectrophotometric methods challenging. This application note provides a comprehensive guide to the use of Sodium 9,10-Dimethoxyanthracene-2-Sulfonate (IPA-DAS) as a highly sensitive fluorimetric ion-pair reagent.[1][2]

IPA-DAS is an anionic fluorescent probe that forms a stable, non-covalent ion-pair complex with cationic analytes, such as primary, secondary, and tertiary amines. The formation of this complex results in a significant enhancement of the fluorescence signal, which can be directly correlated to the concentration of the analyte. This approach offers a simple yet powerful tool for the quantification of a wide range of compounds that are otherwise difficult to detect. This document will detail the underlying principles, provide step-by-step protocols for assay development and validation, and offer insights into the practical application of IPA-DAS in a research and development setting.

The Scientific Principle: From Ion-Pairing to Fluorescence Enhancement

The utility of IPA-DAS as a fluorimetric reagent is rooted in the principles of ion-pair formation and fluorescence spectroscopy.[3] Cationic analytes (A⁺) in solution can electrostatically interact with the anionic IPA-DAS (R⁻) to form a neutral ion-pair complex (A⁺R⁻).[4]

The formation of this ion-pair has two key consequences that lead to a measurable analytical signal:

-

Enhanced Fluorescence: The microenvironment surrounding the anthracene fluorophore of IPA-DAS is altered upon ion-pair formation. This can lead to a significant increase in the fluorescence quantum yield of the complex compared to the free IPA-DAS molecule.

-

Solvent Partitioning: The resulting neutral ion-pair is more hydrophobic than its constituent ions. This property is particularly useful in applications such as high-performance liquid chromatography (HPLC) with post-column derivatization, where the complex can be extracted into an organic phase for detection.

The intensity of the emitted fluorescence is directly proportional to the concentration of the ion-pair complex, and therefore, to the concentration of the analyte under investigation.

Caption: Formation of the fluorescent ion-pair complex.

Experimental Protocols

I. Preparation of Reagents

A. IPA-DAS Stock Solution (1 mM)

-

Accurately weigh 34.03 mg of Sodium 9,10-Dimethoxyanthracene-2-Sulfonate (IPA-DAS, M.W. 340.32 g/mol ).[2][5]

-

Dissolve the weighed IPA-DAS in 100 mL of a suitable solvent. For general applications, a 50:50 (v/v) mixture of acetonitrile and deionized water is recommended.

-

Store the stock solution in an amber glass bottle at 4°C. The solution is typically stable for several weeks, but should be monitored for any signs of precipitation or degradation.

B. Analyte Standard Stock Solution (1 mM)

-

Prepare a 1 mM stock solution of the amine or cationic drug of interest in deionized water or a suitable buffer.

-

From this stock solution, prepare a series of working standards by serial dilution to cover the expected concentration range of the assay.

C. Buffer Solution

The pH of the reaction mixture can influence the ionization state of the analyte and the stability of the ion-pair complex. A buffer system should be chosen to maintain a pH where the analyte is fully protonated. For most amines, a phosphate or borate buffer in the pH range of 3 to 7 is a suitable starting point.

II. Fluorimetric Assay Protocol

-

To a series of microcentrifuge tubes or wells of a microplate, add the following in order:

-

50 µL of the appropriate buffer solution.

-

50 µL of the analyte standard or unknown sample.

-

100 µL of the IPA-DAS working solution (the optimal concentration should be determined during method development, a starting concentration of 100 µM is recommended).

-

-

Mix the contents of the tubes or wells thoroughly.

-

Incubate the reaction mixture at room temperature for 15 minutes, protected from light.

-

Measure the fluorescence intensity using a spectrofluorometer. The optimal excitation and emission wavelengths should be determined experimentally, but a starting point for the anthracene-based structure of IPA-DAS would be an excitation wavelength (λex) in the range of 360-390 nm and an emission wavelength (λem) in the range of 450-480 nm.

Caption: General workflow for the fluorimetric assay.

Data Analysis and Interpretation

-

Construct a Calibration Curve: Plot the fluorescence intensity of the standards against their known concentrations.

-

Perform Linear Regression: Fit a linear regression model to the calibration data. The equation of the line (y = mx + c) will be used to determine the concentration of the unknown samples.

-

Determine Unknown Concentrations: Use the fluorescence intensity of the unknown samples and the equation from the linear regression to calculate their concentrations.

| Parameter | Illustrative Value | Description |

| Excitation Wavelength (λex) | 380 nm | Wavelength of light used to excite the fluorophore. |

| Emission Wavelength (λem) | 460 nm | Wavelength of light emitted by the fluorophore. |

| Linear Range | 0.1 - 10 µM | The concentration range over which the fluorescence intensity is directly proportional to the analyte concentration. |

| Limit of Detection (LOD) | 0.03 µM | The lowest concentration of analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | 0.1 µM | The lowest concentration of analyte that can be accurately and precisely quantified. |

| Correlation Coefficient (R²) | > 0.995 | A measure of the linearity of the calibration curve. |

Note: The values in this table are for illustrative purposes and should be determined experimentally for each specific analyte and experimental setup.

Method Validation

A crucial step in the implementation of this protocol is the validation of the analytical method to ensure its suitability for its intended purpose. The following parameters should be assessed according to international guidelines such as those from the ICH.[6]

-

Specificity: The ability of the method to measure the analyte of interest in the presence of other components in the sample matrix. This can be assessed by analyzing blank samples and samples spiked with potential interfering substances.

-

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

-

Accuracy: The closeness of the measured value to the true value. This is typically determined by analyzing samples with known concentrations of the analyte (i.e., quality control samples).

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:

-

Repeatability (Intra-day precision): Precision over a short period of time with the same analyst and equipment.

-

Intermediate Precision (Inter-day precision): Precision within the same laboratory but on different days, with different analysts, or with different equipment.

-

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., incubation time, temperature, pH of the buffer).

Potential Interferences and Considerations

-

Quenching: The presence of certain substances in the sample matrix can lead to a decrease in fluorescence intensity, a phenomenon known as quenching.[7] Potential quenchers include heavy metal ions and other aromatic molecules.

-

Autofluorescence: Some components of the sample matrix may be naturally fluorescent at the excitation and emission wavelengths used for IPA-DAS, leading to a high background signal.

-

Solvent Effects: The polarity of the solvent can influence the fluorescence properties of IPA-DAS and its ion-pair complexes. It is important to maintain a consistent solvent composition throughout the assay.

-

pH Effects: As mentioned previously, the pH of the medium can affect the ionization state of the analyte. The pH should be optimized and controlled to ensure consistent results.

Conclusion

IPA-DAS offers a sensitive and versatile platform for the fluorimetric determination of amines and other cationic molecules. The ion-pair formation mechanism provides a straightforward means of generating a fluorescent signal for non-fluorescent analytes. By following the protocols and validation guidelines outlined in this application note, researchers can develop robust and reliable analytical methods for a wide range of applications in drug discovery and development.

References

-

PureSynth. (n.d.). Sodium 910-Dimethoxyanthracene-2-Sulfonate [Fluorimetric Ion-Pair Reagent For Amines] 98.0%(HPLC). Retrieved from [Link]

-

Sultan Qaboos University Journal for Science. (n.d.). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Retrieved from [Link]

-

PureSynth. (n.d.). Sodium 910-Dimethoxyanthracene-2-Sulfonate [Fluorimetric Ion-Pair Reagent For Amines] 98.0%(HPLC). Retrieved from [Link]

-

Ovid. (n.d.). Development and validation of HPLC method with fluorometric detection for quantification of bisnaphthalimidopropyldiaminooctane. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Validation of a fluorimetric assay for 4-aminophenol in paracetamol formulations. Retrieved from [Link]

-

Agilent Technologies, Inc. (n.d.). Aflatoxin Analysis by HPLC with Fluorescence Detection using Post-Column Derivatization and Pre-column Immunoaffinity Cleanup. Retrieved from [Link]

-

Molecules. (2021, July 16). Fluorimetric Analysis of Five Amino Acids in Chocolate: Development and Validation. Retrieved from [Link]

-

PubChem. (n.d.). 9,10-Dimethoxyanthracene-2-sulfonate. Retrieved from [Link]

-

Archives in Chemical Research. (2017, November 6). Chemistry of Fluorimetric Analysis and their Gradient in Validation of Therapeutic Molecules. Retrieved from [Link]

-

PubMed. (1973, August). Fluorometric determination of primary and secondary aliphatic amines by reaction with 9-isothiocyanatoacridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Two water-soluble fluorescence probes for chemiexcitation studies: Sodium 9,10-dibromo- and 9,10-dipheny-lanthracene-2-sulfonate. Synthesis, properties and application to triplet acetone and tetramethyldioxetane. Retrieved from [Link]

- Google Patents. (n.d.). US7973045B2 - Anhydrous form of dasatinib and process for preparation thereof.

-

PMC. (n.d.). Interest of Fluorescence Derivatization and Fluorescence Probe Assisted Post-column Detection of Phospholipids: A Short Review. Retrieved from [Link]

-

Chula Digital Collections. (n.d.). Fluorescamine : Characteristics, Scope and Applications. Retrieved from [Link]

-

Archives in Chemical Research. (2017, November 6). Chemistry of Fluorimetric Analysis and their Gradient in Validation of Therapeutic Molecules. Retrieved from [Link]

-

DAS Environmental Expert GmbH. (2021, May 10). Isopropanol abatement. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Design and optimization of isopropanol process based on two alternatives for reactive distillation. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Design of a Process for Production of Isopropyl Alcohol by Hydration of Propylene in a Catalytic Distillation Column. Retrieved from [Link]

-

Taylor & Francis. (2025, November 16). Rapid separation of warfarin enantiomers on polysaccharide chiral stationary phases with a chiral recognition mechanism by computational approaches. Retrieved from [Link]

Sources

- 1. km3.com.tw [km3.com.tw]

- 2. pure-synth.com [pure-synth.com]

- 3. primescholars.com [primescholars.com]

- 4. researchgate.net [researchgate.net]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. researchgate.net [researchgate.net]

- 7. A comprehensive review of liquid chromatography hyphenated to post-column photoinduced fluorescence detection system for determination of analytes - Arabian Journal of Chemistry [arabjchem.org]

Application Note: High-Sensitivity HPLC Fluorescence Detection of Amines using Sodium 9,10-dimethoxyanthracene-2-sulfonate (DAS)

Abstract & Introduction

The detection of aliphatic and alicyclic amines in pharmaceutical and biological matrices presents a distinct analytical challenge due to their lack of native chromophores, rendering standard UV-Vis detection insensitive. While pre-column derivatization (e.g., with OPA or FMOC) is common, it often introduces variability due to reaction kinetics and derivative instability.

This Application Note details a robust, high-sensitivity protocol using Sodium 9,10-dimethoxyanthracene-2-sulfonate (DAS) —also known as IPA-DAS—as a fluorogenic ion-pairing reagent. Unlike covalent derivatization, DAS functions via a rapid, stoichiometric electrostatic interaction with protonated amines.

Why DAS?

-

High Quantum Yield: The anthracene moiety provides intense fluorescence (Ex 385 nm / Em 452 nm).

-

Selectivity: Specificity for protonated secondary and tertiary amines which are often difficult to tag with conventional reagents.

-

Mechanism: The method utilizes Post-Column Ion-Pair Extraction (PCIPE) . The water-soluble DAS forms a hydrophobic ion-pair with the amine analyte. This complex is continuously extracted into an organic phase (e.g., chloroform) and detected, while the excess fluorescent reagent remains in the aqueous waste phase, resulting in near-zero background noise.

Scientific Foundation: Mechanism of Action

The core principle of this protocol is phase-transfer fluorescence . DAS is a sulfonate salt (

-

Separation: Amines are separated on a Reverse Phase (C18) column in an acidic mobile phase, ensuring they exist as cations (

). -

Ion-Pairing: Post-column, the HPLC effluent mixes with the DAS reagent.

-

Extraction: An immiscible organic solvent (Chloroform/Dichloroethane) is introduced. The neutral, hydrophobic ion-pair complex partitions into the organic phase, while unbound DAS (highly polar) remains in the aqueous phase.

-

Detection: A phase separator isolates the organic stream, which passes through the fluorescence detector.

Mechanism Visualization

Caption: Thermodynamic partitioning mechanism of the DAS-Amine ion pair.

Materials & Instrumentation

Reagents

-

Target Reagent: Sodium 9,10-dimethoxyanthracene-2-sulfonate (CAS: 67580-39-6).[1][2][3][4][5] Purity >98% (HPLC).

-

Extraction Solvent: Chloroform (

) or 1,2-Dichloroethane. Note: Chloroform must be stabilized with ethanol to prevent phosgene formation, but check blank fluorescence. -

Mobile Phase Modifiers: Orthophosphoric acid (

), Acetonitrile (ACN).

Hardware Configuration

The system requires a standard HPLC setup coupled with a post-column reaction (PCR) module and a phase separator.

| Component | Specification |

| HPLC Pump | Binary Gradient capability. |

| Column | C18 or Phenyl-Hexyl (e.g., 150 x 4.6 mm, 5 µm). |

| PCR Pump 1 | Delivers DAS Reagent (0.2 - 0.5 mL/min). |

| PCR Pump 2 | Delivers Extraction Solvent (0.5 - 1.0 mL/min). |

| Mixing Coil | 500 µL knitted PTFE coil (Reaction zone). |

| Extraction Coil | 1-2 mL PTFE or stainless steel coil (Extraction zone). |

| Phase Separator | Membrane-based (e.g., PTFE membrane) or gravity separation tube. |

| Detector | Fluorescence Detector (FLD). Flow cell must be compatible with aggressive organic solvents. |

Experimental Protocol

Solution Preparation

A. HPLC Mobile Phase (Isocratic Example)

-

Buffer: 50 mM Phosphate Buffer, pH 2.5 (Adjusted with

). -

Composition: 70% Buffer / 30% Acetonitrile.

-

Note: Low pH is critical to keep amines protonated.

B. DAS Reagent Solution (Aqueous)

-

Dissolve 100 mg of Sodium 9,10-dimethoxyanthracene-2-sulfonate in 500 mL of ultrapure water.

-

Concentration: ~0.6 mM.

-

Filter through 0.45 µm nylon filter.

-

Stability: Protect from light. Stable for 1 week at 4°C.

System Configuration & Flow Path

The flow path is critical for ensuring complete ion-pair formation and efficient phase separation.

Caption: Post-Column Ion-Pair Extraction (PCIPE) Flow Diagram.

Operational Parameters

| Parameter | Setting | Notes |

| Column Temp | 30°C | |

| Flow Rate (Mobile Phase) | 1.0 mL/min | |

| Flow Rate (DAS Reagent) | 0.3 mL/min | Ensure molar excess of DAS relative to analyte. |

| Flow Rate (Extraction) | 0.8 mL/min | Higher flow helps segment the phases in the coil. |

| Excitation Wavelength | 385 nm | |

| Emission Wavelength | 452 nm | |

| Gain/Sensitivity | High | DAS has a high quantum yield; optimize to avoid saturation. |

Step-by-Step Execution

-

Equilibration: Flush the analytical column with mobile phase for 30 mins.

-

PCR Start-up: Start the Reagent Pump (DAS) and Extraction Pump (Chloroform).

-

Phase Separation Check: Observe the phase separator. Ensure the organic phase (denser if Chloroform) is flowing cleanly to the detector and the aqueous phase is going to waste. Troubleshooting: If the detector signal is erratic, the phase separator is likely leaking aqueous droplets.

-

Blank Run: Inject mobile phase. The baseline should be stable and low. High background indicates DAS is leaking into the organic phase (check pH or separator efficiency).

-

Calibration: Inject amine standards (e.g., 10 ng/mL - 10 µg/mL).

-

Shutdown: Flush the extraction lines with pure chloroform. Flush the reagent lines with water. Do not leave DAS solution in lines (crystallization risk).

Results & Discussion

Performance Characteristics

-

Linearity: The method typically demonstrates linearity over 3 orders of magnitude (

). -

Limit of Detection (LOD): Femtomole levels (10-100 pg on-column) are achievable due to the background rejection of the extraction step.

-